2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
Beschreibung
Historical Context and Development
The development of 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile emerged from the broader investigation of densely substituted pyridine derivatives in heterocyclic chemistry. Among nitrogen-containing heterocycles, densely substituted pyridine derivatives represent one of the most important classes of compounds as they widely occur as key structural subunits in numerous natural products that exhibit many interesting biological activities. The historical progression of this compound's synthesis and application reflects the evolution of multicomponent reaction methodologies in organic chemistry.
The compound gained prominence through its identification as a privileged scaffold for developing pharmaceutical agents, particularly because various compounds with this structural motif display significant and diverse biological activities. Early research established that adenosine receptors are associated with various diseases including Parkinson's disease, hypoxia, asthma, epilepsy, cancer, and cardiovascular diseases, leading to intensive investigation of pyridine compounds as active inhibitors of adenosine receptors. This foundational understanding drove subsequent research into the synthesis and application of this compound as a key intermediate.
The compound's development was further accelerated by advances in green chemistry methodologies, particularly the development of environmentally benign synthetic routes for accessing these important pyridine derivatives. The most common synthetic approach involves Lewis or Brønsted base-catalyzed three-component reactions of aldehydes, malononitrile, and various nucleophiles, with reported catalysts including various organic and inorganic systems.
Classification within Pyridine-Based Heterocycles
This compound belongs to the broad category of heterocyclic compounds, specifically classified as a six-membered aromatic heterocycle with nitrogen as the heteroatom. Pyridine is an example of a six-membered aromatic heterocycle and has an electronic structure similar to benzene, where the five carbons and single nitrogen are all sp² hybridized. In the bonding picture of pyridine, all six atoms have a p orbital perpendicular to the plane of the ring, each containing one pi electron which allows the ring to be fully conjugated.
Within the pyridine family, this compound represents a highly functionalized derivative characterized by multiple substituents that significantly modify its chemical and physical properties. The compound can be classified as a member of the 2-amino-6-substituted-4-aryl-pyridine-3,5-dicarbonitrile class, which has garnered significant attention in medicinal chemistry research, particularly for their potential as adenosine receptor ligands. This structural classification places it among compounds that share similar reactivity patterns and biological activity profiles.
The dicarbonitrile functionality classifies this compound as a heterocyclic dinitrile, similar to related compounds such as 2,6-pyridinedicarbonitrile, which may be used to synthesize various heterocyclic derivatives including bis-tetrazoles and pyridine-based tridentate ligands. The presence of both amino and chloro substituents in the 2 and 6 positions, respectively, creates a unique reactivity profile that distinguishes this compound from other pyridine derivatives.
The aromatic nature of the pyridine ring follows the Hückel 4n + 2 rule with six pi electrons that completely fill the bonding molecular orbitals, fulfilling the electronic requirement for aromaticity. The lone pair electrons on the nitrogen atom are contained in an sp² orbital that lies in the same plane as the ring and does not overlap with the p orbitals, meaning they are not part of the aromatic system and do not affect the pi electron count.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for substituted pyridine derivatives. The compound is officially registered under Chemical Abstracts Service (CAS) number 96583-92-5, with the molecular descriptor MDL number MFCD05665897. The systematic name accurately describes the positions and nature of all substituents on the pyridine ring core.
The structural identification reveals a pyridine ring bearing five distinct substituents arranged in a specific pattern. The SMILES (Simplified Molecular Input Line Entry System) code for this compound is N#CC1=C(C2=CC=CC=C2)C(C#N)=C(Cl)N=C1N, which provides a linear representation of its molecular structure. This notation clearly indicates the positions of the amino group at position 2, the chlorine atom at position 6, the phenyl ring at position 4, and the two cyano groups at positions 3 and 5 of the pyridine ring.
The following table summarizes the key identification parameters for this compound:
| Parameter | Value |
|---|---|
| CAS Number | 96583-92-5 |
| Molecular Formula | C₁₃H₇ClN₄ |
| Molecular Weight | 254.67 g/mol |
| MDL Number | MFCD05665897 |
| SMILES Code | N#CC1=C(C2=CC=CC=C2)C(C#N)=C(Cl)N=C1N |
Alternative nomenclature systems may refer to this compound as 2-amino-6-chloro-4-phenyl-3,5-pyridinedicarbonitrile or variations thereof, reflecting different conventions in chemical naming. The compound's structural complexity necessitates precise identification methods, particularly given the multiple regioisomers that could theoretically exist with similar molecular formulas but different substitution patterns.
Position in Contemporary Heterocyclic Chemistry Research
This compound occupies a central position in contemporary heterocyclic chemistry research due to its versatility as a synthetic intermediate and its biological activity profile. The compound serves as a key building block in the synthesis of various heterocyclic systems, particularly in the development of pharmaceutical agents with diverse therapeutic applications. Recent research has demonstrated its utility in the preparation of pyridonepezils, which are new dual acetylcholinesterase inhibitors designed as potential drugs for the treatment of neurodegenerative diseases.
The compound's significance in current research is highlighted by its role in multicomponent synthesis strategies. Preparation of related 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles can be carried out by multicomponent reaction of aldehydes, malononitrile, and amines or ammonia, representing an important advancement in green chemistry approaches. These methodologies have been enhanced through the development of novel catalytic systems, including nanomagnetic materials that provide simple, cost-effective, and reusable heterogeneous catalysts for these transformations.
Contemporary research has also focused on the compound's applications in the synthesis of novel fused heterocyclic systems. The synthesis, biological assessment, and molecular modeling of new compounds derived from this compound have shown promising results in various therapeutic areas. These investigations have revealed that some derivatives are potent enzyme inhibitors in the submicromolar range, while others demonstrate activity in the nanomolar range.
The compound's position in modern research is further strengthened by advances in computational chemistry and molecular modeling. Recent studies have employed sophisticated software for computational analysis to support biological activity results, providing insights into structure-activity relationships and guiding the design of new derivatives. This integration of synthetic chemistry with computational approaches represents a significant advancement in heterocyclic chemistry research methodologies.
Current research trends also emphasize the development of environmentally benign synthetic routes for accessing these important pyridine derivatives. The focus on green chemistry principles has led to investigations of water-based reaction systems and the elimination of hazardous organic solvents, positioning compounds like this compound at the forefront of sustainable synthetic chemistry practices.
Eigenschaften
IUPAC Name |
2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-12-9(6-15)11(8-4-2-1-3-5-8)10(7-16)13(17)18-12/h1-5H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSRKIHEJKWAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383037 | |
| Record name | 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96583-92-5 | |
| Record name | 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile Intermediate
A commonly reported intermediate is 2-amino-6-chloropyridine-3,5-dicarbonitrile, which serves as a precursor for further functionalization at the 4-position.
- Starting from malononitrile and suitable aldehydes, 2-aminopyridine-3,5-dicarbonitriles are synthesized via multi-component condensation reactions.
- The amino group at the 2-position can be transformed into a chloro substituent using the Sandmeyer reaction, employing reagents such as isoamyl nitrite and copper(II) chloride in anhydrous acetonitrile at mild temperatures (~65 °C).
Introduction of the Phenyl Group at the 4-Position
Amination at the 2-Position and Chlorination at the 6-Position
Typical Reaction Conditions
- Reactions are commonly carried out in polar aprotic solvents such as dimethylformamide (DMF), ethanol, or tetrahydrofuran (THF).
- Catalysts like triethylamine or bases such as sodium methoxide are used to facilitate nucleophilic substitutions.
- Reflux conditions or mild heating (50–80 °C) are applied to drive the reactions to completion.
- Purification is generally performed by column chromatography on silica gel.
Representative Preparation Procedure (Summary)
Research Findings and Optimization
- The reaction of 2-amino-6-chloropyridine-3,5-dicarbonitrile with various amines proceeds efficiently, yielding C6-substituted derivatives with good selectivity.
- Sodium methoxide in methanol can convert the chloro group into methoxy substituents, demonstrating the versatility of functional group transformations at the 6-position.
- The Sandmeyer reaction is a key step for selective chlorination, providing access to 2-chloro derivatives from amino precursors with moderate to high yields.
- Reaction conditions such as solvent choice, temperature, and catalyst loading influence the yield and purity of the final product.
- Advanced spectroscopic techniques (NMR, IR, elemental analysis) confirm the structure and purity of synthesized compounds.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Multi-component condensation | Malononitrile + aromatic aldehyde | Base (e.g., triethylamine) | Ethanol, reflux | 17–96 | Forms pyridine-3,5-dicarbonitrile scaffold |
| Sandmeyer chlorination | 2-Amino-pyridine-3,5-dicarbonitrile | Isoamyl nitrite, CuCl2 | Anhydrous acetonitrile, 65 °C | 50–84 | Converts amino to chloro group |
| Nucleophilic substitution | 2-Chloro-pyridine-3,5-dicarbonitrile | Various amines, triethylamine/base | THF/EtOH mixture, reflux | 56–93 | Introduces amino or other substituents |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The 6-chloro group in this compound undergoes nucleophilic displacement with amines, thiols, and alkoxides under mild conditions.
1.1. Amination Reactions
Reactions with primary or secondary amines yield 6-amino-substituted derivatives. For example:
-
Pyrrolidine substitution : Reacting with pyrrolidine in ethanol/THF (1:2) with triethylamine at room temperature produces 2-amino-6-(pyrrolidin-1-yl)-4-phenylpyridine-3,5-dicarbonitrile in 95% yield .
-
Piperidine substitution : Using piperidine under similar conditions gives 2-amino-6-(piperidin-1-yl)-4-phenylpyridine-3,5-dicarbonitrile in 98% yield .
Table 1: Representative Amine Substitutions
1.2. Thiol and Alkoxide Substitutions
-
Thiophenol substitution : Reaction with thiophenols in the presence of Zn(II) or Cd(II) metal–organic frameworks (MOFs) under solvent-free conditions yields 2-amino-6-(arylthio)-4-phenylpyridine-3,5-dicarbonitriles with yields up to 92% .
-
Methoxide substitution : Treatment with sodium methoxide in methanol produces 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile in 96% yield .
Catalytic Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings, though direct examples are less common in the provided literature. Related derivatives suggest potential for:
-
Suzuki–Miyaura coupling : The 6-chloro position could theoretically couple with aryl boronic acids, though this requires validation with specific studies.
Multi-Component Reactions (MCRs)
This compound acts as a precursor in MCRs to generate polyfunctionalized heterocycles:
-
Imidazo[1,2-a]pyridine formation : Reaction with CuCl₂ and isoamyl nitrite in acetonitrile forms (E)-3-(chloromethylene)-1-methyl-5-oxo-7-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6,8-dicarbonitrile in 67% yield .
Key Conditions :
-
Catalyst: CuCl₂ (1.2 equiv)
-
Solvent: Anhydrous acetonitrile
-
Temperature: Room temperature
Sandmeyer-Type Transformations
The amino group at position 2 can be converted to a chloro group under specific conditions:
-
Conversion to 2-chloro derivatives : Treatment with CuCl₂ and isoamyl nitrite in acetonitrile at 65°C replaces the amino group with chlorine, yielding 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile in 56–84% yields .
Table 2: Sandmeyer Reaction Examples
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Amino-6-(dimethylamino) derivative | 2,6-Dichloro-4-phenyl derivative | 56 |
| 2-Amino-6-(piperidin-1-yl) derivative | 2-Chloro-6-(piperidin-1-yl) derivative | 84 |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
A. Cholinesterase Inhibition
Research indicates that 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile acts as a potent inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that certain derivatives exhibit selective inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
| Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) |
|---|---|---|
| This compound | 6.33 | Not specified |
| Other derivatives | Varied (3–20) | Varied (21–28) |
B. Adenosine Receptor Modulation
The compound has also been investigated for its activity at adenosine receptors. It has shown potential as a partial agonist at both A1 and A2B adenosine receptors, which may have implications for glucose homeostasis and diabetes treatment.
Therapeutic Applications
A. Smooth Muscle Relaxation
The compound's ability to open high-conductance calcium-activated potassium channels (maxi-K channels) suggests therapeutic potential in treating conditions like urinary incontinence and pollakiuria. The mechanism involves hyperpolarization of the cell membrane, leading to smooth muscle relaxation.
B. Neuroprotective Effects
Research has highlighted the multifunctional properties of this compound as a neuroprotective agent. It may help mitigate oxidative stress and promote neuronal survival in models of neurodegeneration.
Case Studies
Case Study 1: Alzheimer’s Disease Research
In a study focused on developing multipotent drugs for Alzheimer's disease, this compound was evaluated alongside other compounds for its dual inhibition of AChE and monoamine oxidase (MAO). The findings indicated that it could serve as a lead compound for further development due to its balanced pharmacological profile .
Case Study 2: Diabetes Management
Another study explored the effects of derivatives of this compound on glucose metabolism through adenosine receptor pathways. The results demonstrated that certain derivatives enhanced glucose uptake in cellular models, suggesting a potential application in diabetes management .
Synthesis and Derivative Exploration
The synthesis of this compound involves straightforward chemical processes that allow for the modification of substituents to enhance its biological activity. Various derivatives have been synthesized to explore their pharmacological profiles further.
| Derivative | Biological Activity |
|---|---|
| P453 | Functional A2BAR agonist with increased glutamate release |
| Other analogs | Varied affinity for A1/A2B receptors |
Wirkmechanismus
The mechanism of action of 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Vergleich Mit ähnlichen Verbindungen
The pharmacological and physicochemical properties of 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile are influenced by substitutions at positions 4 and 6. Below is a systematic comparison with structurally related derivatives:
Substitution at Position 6
Key Findings :
- Azocane and Bis(2-hydroxyethyl)amino Derivatives: These substitutions reduce crystallinity but enhance biological activity (e.g., A2AR modulation) compared to the chloro analog .
- Ethylamino Derivative: Exhibits superior synthetic yield (95%) and thermal stability, suggesting utility in industrial applications .
Substitution at Position 4 (Phenyl Ring)
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase thermal stability (e.g., 236–237°C for 4-chlorophenyl derivative) but may reduce solubility .
- Electron-Donating Groups (e.g., OCH₃) : Enhance corrosion inhibition efficiency (90% for PC-1) by lowering the energy gap and increasing adsorption on metal surfaces .
Pharmacological Activity Comparison
Key Findings :
- LUF5833: The sulfanyl group at position 6 increases adenosine A₃ receptor affinity (IC₅₀ = 0.12 µM), outperforming the chloro analog .
- PdC-OH : Hydroxyl substituents enhance synergistic effects with KI, achieving 91.67% corrosion inhibition .
Structural and Electronic Effects
- Chloro vs. Sulfanyl Groups: The chloro group in this compound provides moderate reactivity, while sulfanyl groups (e.g., in LUF5833) improve receptor binding through hydrophobic interactions .
- Methoxy and Hydroxy Groups : These substituents increase global softness and electron-donating capacity, critical for corrosion inhibition .
Biologische Aktivität
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article explores the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- An amino group at position 2.
- A chloro group at position 6.
- A phenyl group at position 4.
- Two nitrile groups at positions 3 and 5.
This structural arrangement contributes to its interaction with various biological targets.
The primary mechanism of action for this compound involves its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By binding to the active sites of these enzymes, the compound prevents the hydrolysis of acetylcholine, thereby enhancing cholinergic transmission. This property has implications for treating neurodegenerative diseases such as Alzheimer's.
Inhibition of Cholinesterases
Research indicates that derivatives of this compound exhibit modest inhibitory effects on AChE and BuChE. The following table summarizes key findings related to their inhibitory activities:
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| This compound | AChE | 6.33 | Mixed-type |
| Derivative A | AChE | <1.0 | Potent |
| Derivative B | BuChE | 10.5 | Selective |
These results demonstrate that while some derivatives show strong inhibitory activity, others are more selective for specific cholinesterases.
Case Studies
- Acetylcholinesterase Inhibition : A study evaluated several compounds derived from this compound for their ability to inhibit AChE. The most potent derivative exhibited an IC50 value in the submicromolar range, making it a candidate for further development as a therapeutic agent against cognitive decline associated with Alzheimer's disease .
- Butyrylcholinesterase Selectivity : Another investigation focused on the selectivity of derivatives for BuChE over AChE. Some compounds demonstrated a significant preference for BuChE, which is particularly relevant given its role in neuroprotection and potential therapeutic applications .
Research Findings
Recent studies have expanded on the synthesis and evaluation of various derivatives of this compound:
- Synthesis Methods : The synthesis typically involves cyclocondensation reactions using malononitrile and appropriate aryl or thiol compounds. Various synthetic pathways have been explored to optimize yields and biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyridine ring can significantly alter biological activity. For instance, substitutions at the C6 position have been shown to enhance AChE inhibitory potency .
- Computational Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, helping to elucidate their mechanisms of action and guiding further structural modifications for improved efficacy .
Q & A
Q. What are the most reliable synthetic routes for preparing 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile and its derivatives?
The compound is synthesized via nucleophilic substitution reactions. For example, derivatives can be prepared by reacting this compound with amines (e.g., azocane or diethanolamine) under mild conditions (room temperature, 1–2 eq. amine, 13–19% yield). Reaction progress is monitored via TLC, and purification involves crystallization or chromatography . Alternative routes use DBU (5% mol) as a base catalyst in aqueous ethanol to facilitate thiol or aryl substitutions at the 6-position .
Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?
- ¹H/¹³C NMR : Essential for confirming substitution patterns and aromatic proton environments. For example, the phenyl group protons resonate at δ 7.41–7.53 ppm, while amino groups appear as broad singlets .
- IR spectroscopy : Detects functional groups like nitriles (sharp peaks at ~2200 cm⁻¹) and amines (~3350 cm⁻¹) .
- Mass spectrometry (HRMS/ESI+) : Validates molecular formulas (e.g., [M+H]+ m/z = 332.1870 for azocane derivatives) .
Q. What biological activities are associated with this compound?
The core structure is a scaffold for non-nucleoside agonists targeting adenosine receptors (e.g., hA2BAR). Derivatives exhibit partial or full agonist activity, with EC₅₀ values ranging from 9–350 nM. Compound 15 showed 3-fold higher activity than the lead molecule BAY60-6583, though selectivity across receptor subtypes (A1, A2A, A3) remains a challenge .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitutions at the 6-chloro position?
Catalyst choice and reaction conditions significantly impact yields. Using DBU (5% mol) in aqueous ethanol enhances thiophenol substitution efficiency (44–84% yield). For amine substitutions, prolonged reaction times (3–24 hrs) and excess nucleophiles (2 eq.) improve conversion, though steric hindrance from bulky amines (e.g., azocane) may limit yields (~13%) .
Q. What structural modifications enhance selectivity and potency in adenosine receptor binding?
- 6-position substitutions : Replacing chlorine with hydrophilic groups (e.g., bis(2-hydroxyethyl)amino) improves solubility and receptor interaction .
- Aryl ring modifications : Electron-withdrawing groups (e.g., 4-cyclopropylmethoxy-phenyl) stabilize binding conformations via π-π stacking and hydrogen bonding in the A2BAR pocket .
- Thiol vs. thioether groups : Thiol derivatives show stronger binding due to sulfur’s polarizability, but thioethers improve metabolic stability .
Q. How can molecular docking studies guide the design of receptor-specific agonists?
Docking into A2BAR homology models (based on A2A receptor crystal structures) predicts binding modes. Key interactions include:
- Nitriles forming hydrogen bonds with Thr88 and Gln170.
- Aryl groups occupying hydrophobic subpockets near transmembrane helices 3 and 7. MD simulations validate stability, with RMSD <2 Å over 100 ns trajectories .
Q. What strategies address low selectivity across adenosine receptor subtypes?
- Pharmacophore filtering : Prioritize derivatives with bulky 4-aryl groups (e.g., 4-cyclopropylmethoxy-phenyl) to exploit steric differences in A2BAR vs. A1/A3 pockets.
- Functional assays : Use cAMP accumulation assays to distinguish partial (A2BAR-specific) vs. full agonists (cross-reactive) .
Q. Are one-pot multicomponent reactions viable for synthesizing structurally diverse analogs?
Yes. A pseudo-four-component reaction using aldehydes, malononitrile, thiols, and DBU in aqueous ethanol efficiently constructs 6-sulfanylpyridine-3,5-dicarbonitriles. This method avoids intermediate isolation, achieving 76–84% yields in 2–4 hrs .
Q. How can solubility and stability challenges be mitigated during formulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
